REACTION_CXSMILES
|
C1(C2N=C(C([O-])=O)SC=2)CC1.[Li+].[CH:13]([C:16]1[N:17]=[C:18]([C:21]([Cl:23])=[O:22])[S:19][CH:20]=1)([CH3:15])[CH3:14]>>[CH:13]1([C:16]2[N:17]=[C:18]([C:21]([Cl:23])=[O:22])[S:19][CH:20]=2)[CH2:15][CH2:14]1 |f:0.1|
|
Name
|
compound 266a
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C=1N=C(SC1)C(=O)[O-].[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C=1N=C(SC1)C(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C=1N=C(SC1)C(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |